trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine
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Overview
Description
trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine: is an organic compound with the molecular formula C9H11FN2O. It is characterized by a cyclobutane ring substituted with an amine group and a pyridyl group that is fluorinated at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the cyclobutane intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the pyridyl group to a piperidine derivative.
Substitution: The fluorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity in drug discovery programs.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorinated pyridyl group enhances its binding affinity and specificity, while the cyclobutane ring provides structural rigidity. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- trans-3-[(2-Chloro-4-pyridyl)oxy]cyclobutanamine
- trans-3-[(2-Bromo-4-pyridyl)oxy]cyclobutanamine
- trans-3-[(2-Methyl-4-pyridyl)oxy]cyclobutanamine
Comparison:
- Binding Affinity: The fluorinated derivative often exhibits higher binding affinity due to the electron-withdrawing nature of the fluorine atom.
- Reactivity: The presence of fluorine can influence the reactivity of the compound, making it more resistant to certain chemical transformations.
- Biological Activity: The unique properties of the fluorinated compound can result in distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C9H11FN2O |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(2-fluoropyridin-4-yl)oxycyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2O/c10-9-5-7(1-2-12-9)13-8-3-6(11)4-8/h1-2,5-6,8H,3-4,11H2 |
InChI Key |
FRQIMCXOUHEASE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=CC(=NC=C2)F)N |
Origin of Product |
United States |
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